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Compound of Interest

Compound Name: (r)-Butane-1,2,4-triol

Cat. No.: B1277177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
Butane-1,2,4-triol, a versatile chiral building block in the synthesis of various pharmaceutical
compounds. This document outlines the key nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for this compound, along with detailed experimental
protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-Butane-1,2,4-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~3.80 m 1H H-2
~3.65 m 2H H-4
~3.45 m 2H H-1
~1.70 m 2H H-3
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Note: Data is compiled from typical values for similar polyols. Exact chemical shifts and

coupling constants can vary depending on the solvent and concentration.

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assignment
~72.5 C-2
~67.0 C-1
~61.0 C-4
~35.5 C-3

Note: Data is compiled from typical values for similar polyols. The exact chemical shifts can

vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
3600-3200 Strong, Broad O-H stretch (alcohol)
2940-2850 Medium C-H stretch (alkane)
1460-1430 Medium C-H bend (alkane)
1100-1000 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment

106 Low [M]* (Molecular lon)
88 Moderate [M - H20]*

75 High [M - CH20H]*

57 High [C3HsO]*

45 Moderate [C2Hs0]*

31 High [CH20H]*

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of
(R)-Butane-1,2,4-triol.

Materials:

(R)-Butane-1,2,4-triol sample

Deuterated solvent (e.g., D20, CDCls, or DMSO-ds)

NMR tubes (5 mm)

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of (R)-Butane-1,2,4-triol in 0.6-0.7 mL
of a suitable deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
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Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

'H NMR Acquisition:

o Acquire the H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-100
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio, as 13C has a low
natural abundance.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in (R)-Butane-1,2,4-triol.

Materials:

e (R)-Butane-1,2,4-triol sample

» FTIR spectrometer with a suitable accessory (e.g., ATR or salt plates)
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» Dropper or pipette
Procedure:
o Sample Preparation (ATR - Attenuated Total Reflectance):

o Place a small drop of the liquid (R)-Butane-1,2,4-triol sample directly onto the ATR
crystal.

o Sample Preparation (Salt Plates - NaCl or KBr):
o Place one to two drops of the liquid sample on one salt plate.
o Carefully place the second salt plate on top to create a thin liquid film.

o Data Acquisition:

[¢]

Record a background spectrum of the empty ATR crystal or clean salt plates.

[e]

Place the sample in the spectrometer's sample compartment.

o

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm™1).

[¢]

Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (R)-Butane-1,2,4-
triol.

Materials:
e (R)-Butane-1,2,4-triol sample

e Suitable solvent (e.g., methanol, acetonitrile)
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o Mass spectrometer with an appropriate ionization source (e.g., ESI or El)
Procedure:

o Sample Preparation: Prepare a dilute solution of (R)-Butane-1,2,4-triol in a suitable volatile
solvent.

e Instrument Setup:
o Calibrate the mass spectrometer using a known standard.

o Set the parameters for the chosen ionization source (e.g., capillary voltage and
temperature for ESI, electron energy for EI).

o Data Acquisition:

o Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct
infusion or through an LC system. For El, the sample is introduced into a high vacuum

source.
o Acquire the mass spectrum over a suitable m/z range.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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